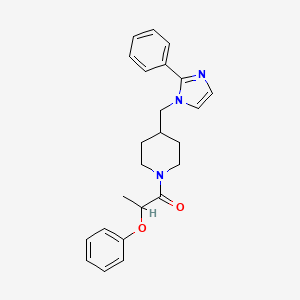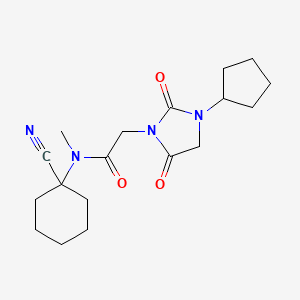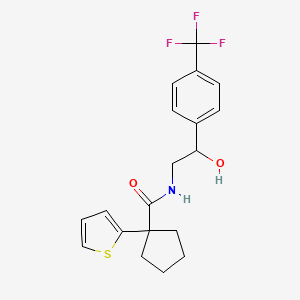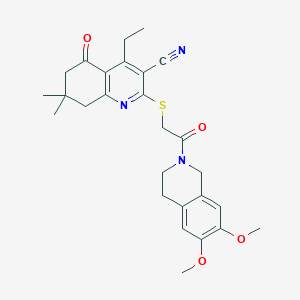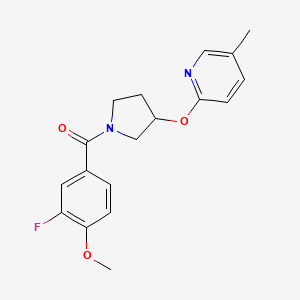
(3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with diverse applications in scientific research. Its unique structural composition, featuring both a fluorinated aromatic ring and a pyrrolidine ring, renders it a compound of interest across various fields including chemistry, biology, and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves several key steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: The synthesis typically begins with the creation of a (3-fluoro-4-methoxyphenyl) precursor. This might be achieved via a halogenation reaction, introducing a fluorine atom into a methoxyphenyl compound under controlled conditions.
Pyrrolidine Ring Incorporation: The next step involves introducing the pyrrolidine ring. This could be achieved through a cyclization reaction where the intermediate reacts with a suitable nitrogen-containing precursor to form the pyrrolidine ring.
Coupling Reaction: The final step involves the coupling of the (3-fluoro-4-methoxyphenyl) component with the pyrrolidine component, facilitated by a suitable coupling reagent, such as a peptide coupling agent under mild reaction conditions.
Industrial Production Methods
Industrial synthesis of this compound might employ scalable methods such as:
Continuous Flow Chemistry: This method allows for the continuous synthesis of large quantities of the compound while maintaining consistent reaction conditions.
Batch Processing: Traditional batch processing with optimized reaction conditions for each stage of synthesis, ensuring high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly on the pyrrolidine ring.
Reduction: Reductive conditions can alter the fluorinated aromatic ring.
Substitution: Both the methoxy and fluoro groups on the phenyl ring make it amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) is a common choice.
Substitution Reagents: Organometallic reagents or halogenated agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
The compound finds extensive applications in multiple fields:
Chemistry: Used as a model compound in reaction mechanism studies.
Biology: Its interaction with biological systems is studied to understand cellular processes.
Medicine: Potential therapeutic agent for targeting specific biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and polymers.
作用机制
Compared to other compounds with similar structures, this compound exhibits unique properties due to the presence of both a fluorinated aromatic ring and a pyrrolidine ring:
Unique Structural Features: The combination of a fluorinated aromatic ring and a pyrrolidine ring is rare.
Enhanced Stability: The fluorine atom increases the compound’s stability and bioavailability.
相似化合物的比较
(3-Fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(4-Methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-3-6-17(20-10-12)24-14-7-8-21(11-14)18(22)13-4-5-16(23-2)15(19)9-13/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBCSXMYSQTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

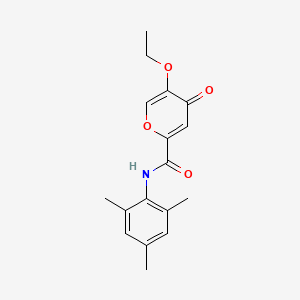
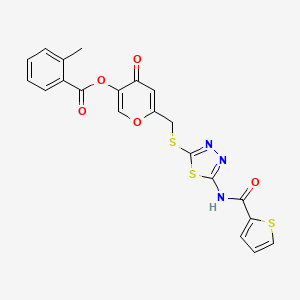

![benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2646778.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide](/img/structure/B2646779.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2646781.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2646787.png)
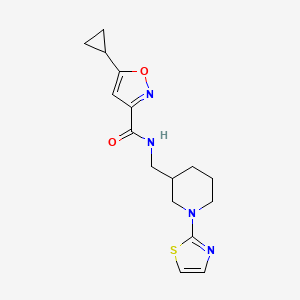
![N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2646790.png)
